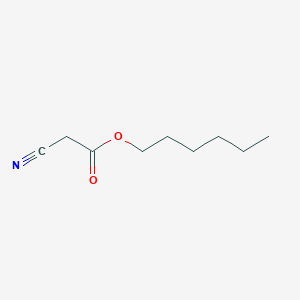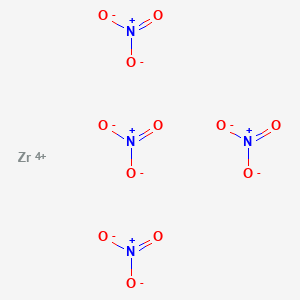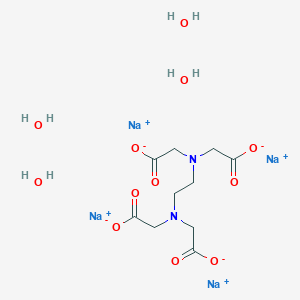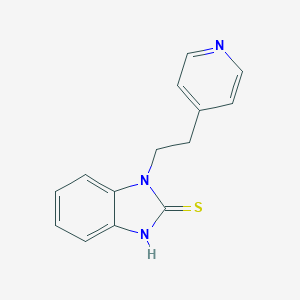
Mercaptopyridethyl benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercaptopyridethyl benzimidazole (MPB) is a small molecule inhibitor that has shown potential in various scientific research applications. MPB is a derivative of benzimidazole and contains a pyridine and thiol group. The compound has been synthesized by various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Mercaptopyridethyl benzimidazole is not fully understood, but it is believed to inhibit specific enzymes and signaling pathways. Mercaptopyridethyl benzimidazole has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes, including cell growth and differentiation. Mercaptopyridethyl benzimidazole has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell survival and proliferation. In addition, Mercaptopyridethyl benzimidazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
Mercaptopyridethyl benzimidazole has been shown to have various biochemical and physiological effects. Mercaptopyridethyl benzimidazole has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. Mercaptopyridethyl benzimidazole has also been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. In addition, Mercaptopyridethyl benzimidazole has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Mercaptopyridethyl benzimidazole has several advantages for lab experiments, including its small size and high purity. The compound is also relatively stable and can be stored for long periods of time. However, Mercaptopyridethyl benzimidazole has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of Mercaptopyridethyl benzimidazole. One direction is to further investigate the mechanism of action of the compound and its specific targets. Another direction is to explore the potential of Mercaptopyridethyl benzimidazole as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In addition, future studies could focus on developing new derivatives of Mercaptopyridethyl benzimidazole with improved properties and efficacy.
Synthesemethoden
Mercaptopyridethyl benzimidazole can be synthesized by various methods, including the reaction of 2-aminopyridine with 2-bromoethyl mercaptan in the presence of a base, or the reaction of 2-aminopyridine with 2-chloroethyl mercaptan in the presence of a base. The compound can also be synthesized by the reaction of 2-mercaptobenzimidazole with 2-bromoethyl pyridine in the presence of a base. These methods have been reported to yield Mercaptopyridethyl benzimidazole in good yields and purity.
Wissenschaftliche Forschungsanwendungen
Mercaptopyridethyl benzimidazole has shown potential in various scientific research applications, including cancer therapy, neurodegenerative diseases, and infectious diseases. Mercaptopyridethyl benzimidazole has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Mercaptopyridethyl benzimidazole has also been shown to have neuroprotective effects and has potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, Mercaptopyridethyl benzimidazole has been shown to have antibacterial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
CAS-Nummer |
13083-37-9 |
|---|---|
Produktname |
Mercaptopyridethyl benzimidazole |
Molekularformel |
C14H13N3S |
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
3-(2-pyridin-4-ylethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C14H13N3S/c18-14-16-12-3-1-2-4-13(12)17(14)10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2,(H,16,18) |
InChI-Schlüssel |
GLGXJLSKHKTERR-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(N2CCC3=CC=NC=C3)S |
SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCC3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCC3=CC=NC=C3 |
Andere CAS-Nummern |
13083-37-9 |
Synonyme |
2-mercapto-1-(beta-4-pyridethyl)benzimidazole 2-mercapto-1-(beta-pyridylethyl)benzimidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)



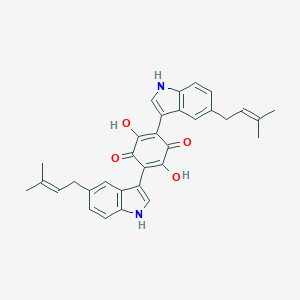
![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)

